molecular formula C27H24N2O7 B12119113 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12119113
M. Wt: 488.5 g/mol
InChI Key: KOOKSVAULNEAMZ-UHFFFAOYSA-N
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Description

The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with a unique structure. It features multiple functional groups, including a benzofuran ring, a methoxy group, a propoxy group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its interaction with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Cyclodecene: A compound with a similar cyclic structure.

Uniqueness

The uniqueness of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H24N2O7

Molecular Weight

488.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O7/c1-4-11-34-19-10-9-17(14-20(19)33-3)24-23(25(30)21-13-16-7-5-6-8-18(16)35-21)26(31)27(32)29(24)22-12-15(2)36-28-22/h5-10,12-14,24,31H,4,11H2,1-3H3

InChI Key

KOOKSVAULNEAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4)OC

Origin of Product

United States

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